molecular formula C6H10ClNO2 B2889294 Methyl 2-aminopent-4-ynoate hydrochloride CAS No. 178389-41-8

Methyl 2-aminopent-4-ynoate hydrochloride

Cat. No.: B2889294
CAS No.: 178389-41-8
M. Wt: 163.6
InChI Key: YTSKPYFAKGFHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-aminopent-4-ynoate hydrochloride is a chemical compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.60 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is known for its unique structure, which includes an amino group and an alkyne group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminopent-4-ynoate hydrochloride typically involves the reaction of methyl propiolate with an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to ensure consistent quality and yield. The reaction parameters are closely monitored, and the product is purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminopent-4-ynoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-aminopent-4-ynoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-aminopent-4-ynoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminopent-4-ynoate: The non-hydrochloride form of the compound.

    Ethyl 2-aminopent-4-ynoate: An ethyl ester analog.

    Propyl 2-aminopent-4-ynoate: A propyl ester analog.

Uniqueness

Methyl 2-aminopent-4-ynoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it more suitable for certain applications in research and industry .

Properties

IUPAC Name

methyl 2-aminopent-4-ynoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSKPYFAKGFHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178389-41-8
Record name methyl 2-aminopent-4-ynoate hydrochloride
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